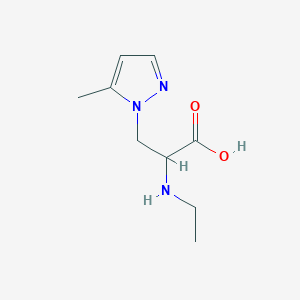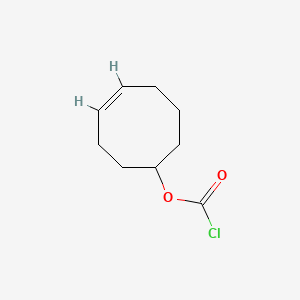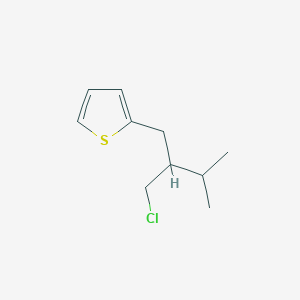
2-(2-(Chloromethyl)-3-methylbutyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Chloromethyl)-3-methylbutyl)thiophene is a compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Chloromethyl)-3-methylbutyl)thiophene can be achieved through various methods. One common approach involves the halogenation of thiophene derivatives. For instance, the halogen dance reaction is utilized for the preparation of iodothiophenes, which can then be further functionalized to obtain chloromethyl derivatives . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis methods. For example, the catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C) is used for the production of thieno[3,2-b]thiophene .
化学反应分析
Types of Reactions
2-(2-(Chloromethyl)-3-methylbutyl)thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogenated thiophenes can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications .
科学研究应用
2-(2-(Chloromethyl)-3-methylbutyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 2-(2-(Chloromethyl)-3-methylbutyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with voltage-gated sodium channels, which can lead to their use as anesthetics . Additionally, these compounds can inhibit certain enzymes, contributing to their anti-inflammatory and antimicrobial activities .
相似化合物的比较
Similar Compounds
2-(Chloromethyl)thiophene: A simpler derivative with similar reactivity.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
2-(2-(Chloromethyl)-3-methylbutyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H15ClS |
|---|---|
分子量 |
202.74 g/mol |
IUPAC 名称 |
2-[2-(chloromethyl)-3-methylbutyl]thiophene |
InChI |
InChI=1S/C10H15ClS/c1-8(2)9(7-11)6-10-4-3-5-12-10/h3-5,8-9H,6-7H2,1-2H3 |
InChI 键 |
ZUUJVITYXUBMLX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CC1=CC=CS1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Aminospiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13548374.png)

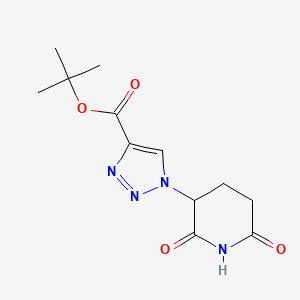

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride](/img/structure/B13548391.png)
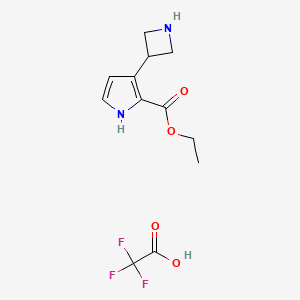
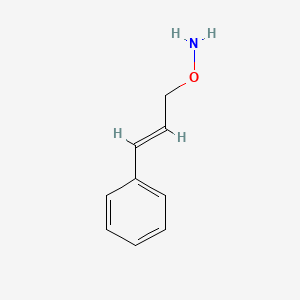
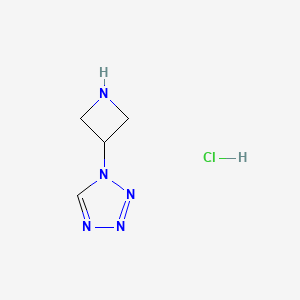

![tert-butyl N-[5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyrazolo[1,5-a]pyrimidin-6-yl]carbamate](/img/structure/B13548425.png)
methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13548428.png)
